Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate
Overview
Description
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate is an organic compound with the molecular formula C15H12Cl2NO5. This compound is characterized by the presence of a nitro group, a methyl ester group, and a dichlorobenzyl ether moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate typically involves the following steps:
Nitration: The starting material, 4-hydroxybenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Esterification: The nitrated product is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Etherification: Finally, the methyl ester is reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorobenzyl ether moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide.
Major Products Formed
Reduction: Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-aminobenzenecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The dichlorobenzyl ether moiety can also interact with hydrophobic pockets in proteins, leading to inhibition of enzyme activity or modulation of protein function.
Comparison with Similar Compounds
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate can be compared with similar compounds such as:
Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-aminobenzenecarboxylate: Contains an amino group instead of a nitro group, leading to different biological activities.
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-hydroxybenzenecarboxylate: Contains a hydroxyl group, which can form hydrogen bonds and affect solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
IUPAC Name |
methyl 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO5/c1-22-15(19)10-3-5-14(13(7-10)18(20)21)23-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQJJLMBSRPRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210205 | |
Record name | Methyl 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092346-58-1 | |
Record name | Methyl 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301210205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.